molecular formula C20H18N4O3 B11533815 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11533815
M. Wt: 362.4 g/mol
InChI Key: GCMZVFGBKUNWJX-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with dimethyl groups, a nitrophenyl group, and a benzohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring with dimethyl substitutions. This can be achieved through the Paal-Knorr synthesis, where a diketone reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Benzohydrazide Moiety: The next step involves the reaction of the pyrrole derivative with benzohydrazide. This reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazone linkage.

    Addition of the Nitrophenyl Group: The final step involves the introduction of the nitrophenyl group through a condensation reaction with 3-nitrobenzaldehyde. This reaction is usually performed under basic conditions using a base such as sodium hydroxide (NaOH) to promote the formation of the imine bond.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may vary depending on the scale and specific requirements. Typically, industrial synthesis would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its ability to modulate biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to changes in gene expression and protein activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A compound with a similar pyrrole structure but with a thiophene ring instead of a benzohydrazide moiety.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: A compound with a pyrazole ring and pyridine moiety, sharing the dimethyl substitution pattern.

Uniqueness

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of a pyrrole ring, nitrophenyl group, and benzohydrazide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H18N4O3/c1-14-9-10-15(2)23(14)18-7-4-6-17(12-18)20(25)22-21-13-16-5-3-8-19(11-16)24(26)27/h3-13H,1-2H3,(H,22,25)/b21-13+

InChI Key

GCMZVFGBKUNWJX-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.